(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylselanyl)propanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylselanyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tritylselanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylselanyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of the tritylselanyl group: The tritylselanyl group is introduced through a nucleophilic substitution reaction.
Coupling reactions: The protected amino acid is coupled with other intermediates to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylselanyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The tritylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the Fmoc protecting group.
Substitution: The tritylselanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tritylselanyl group can yield selenoxide derivatives, while reduction of the Fmoc group can yield the free amino acid.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylselanyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biology, this compound can be used in the study of enzyme mechanisms and protein interactions. The Fmoc group can be used to protect amino acids during peptide synthesis, allowing for the creation of specific peptide sequences.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the tritylselanyl group could be modified to create compounds with antioxidant properties.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylselanyl)propanoic acid involves its ability to undergo selective chemical reactions. The Fmoc group protects the amino group, allowing for selective reactions at other sites on the molecule. The tritylselanyl group can participate in redox reactions, making it useful in the study of oxidative stress and related processes.
Comparison with Similar Compounds
Similar Compounds
®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid: This compound also features an Fmoc protecting group and is used in similar applications.
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylselanyl)propanoic acid: Another compound with similar structural features and applications.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylselanyl)propanoic acid lies in its combination of the Fmoc protecting group and the tritylselanyl moiety. This combination allows for selective reactions and makes it valuable in a wide range of applications, from synthetic chemistry to biological studies.
Properties
Molecular Formula |
C37H31NO4Se |
---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylselanylpropanoic acid |
InChI |
InChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40) |
InChI Key |
BNOGRCVLEKLKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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